

Application Notes and Protocols: 1-Tetradecanol for Thermal Energy Storage

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Introduction

1-Tetradecanol, also known as myristyl alcohol, is a straight-chain saturated fatty alcohol with the molecular formula CH₃(CH₂)₁₂CH₂OH.[1] It has garnered significant interest as an organic phase change material (PCM) for thermal energy storage (TES) applications. PCMs store and release large amounts of thermal energy, known as latent heat, at a nearly constant temperature during their phase transition (solid-to-liquid and liquid-to-solid).[2][3] **1- Tetradecanol**'s suitable phase change temperature, high latent heat of fusion, and chemical stability make it a promising candidate for applications in solar energy utilization, building energy conservation, and thermal management of electronic devices.[2][4][5]

This document provides detailed application notes on the properties of **1-tetradecanol** as a PCM and standardized protocols for its characterization and integration into composite materials.

Data Presentation: Thermophysical Properties

The efficiency of a PCM is determined by its thermophysical properties. The following tables summarize key quantitative data for pure **1-tetradecanol** and its composites.

Table 1: Thermophysical Properties of Pure 1-Tetradecanol



Property	Value	Units
Molecular Formula	C14H30O	-
Molar Mass	214.393	g·mol ^{−1}
Melting Point (Tm)	~38	°C
Latent Heat of Fusion (ΔH_m)	202.6 - 243.82	J/g
Freezing Point (T∰)	~34.9	°C
Latent Heat of Solidification (ΔΗ 33)	201.2 - 246.48	J/g
Density (solid)	0.824	g/cm³
Thermal Conductivity (solid)	~0.355	W/(m·K)
Flash Point	148	°C

Data compiled from sources[1][4][6][7][8][9][10]

Table 2: Performance of 1-Tetradecanol Based Composite PCMs



Composite Composition	Latent Heat of Fusion (J/g)	Thermal Conductivity (W/(m·K))	Key Findings
93 wt% TD / Expanded Graphite (EG)	202.6	-	Good form-stability and excellent thermal energy storage capacity.[6]
92.3 wt% TD / EG (12:1 ratio)	218.84	7.353	Achieved a 20.7-fold improvement in thermal conductivity while retaining ~90% of TD's latent heat.[8]
80 wt% TD / Polyvinyl Butyral (PVB) / 3 wt% EG	166.43	0.61	The PVB supporting material successfully prevented leakage of the molten TD.[2]
TD / EG coated with Graphene Oxide (GO)	189.5	Improved vs. uncoated	GO coating prevented leakage effectively over 500 cycles and improved thermal stability.[7]

TD: 1-Tetradecanol

Application Notes

- **1-Tetradecanol** is an attractive organic PCM due to its:
- High Latent Heat Storage Capacity: It can store a significant amount of energy per unit mass.
- Appropriate Phase Change Temperature: Its melting point of around 37-38°C is suitable for applications like waste heat recovery and maintaining temperatures in buildings.[4]



- Chemical Stability: It shows good thermal reliability and consistent performance after repeated melting/solidification cycles.[2][3]
- Low Cost and Availability: It can be produced from renewable sources like palm kernel and coconut oil.[1]

However, like many organic PCMs, **1-tetradecanol** suffers from two main drawbacks:

- Low Thermal Conductivity: This hinders the rate of heat storage and release, limiting its efficiency in practical applications.[5][8]
- Leakage in Liquid State: When it melts, the liquid PCM can leak from its container, posing a significant challenge for system design and longevity.[2]

To overcome these limitations, **1-tetradecanol** is often incorporated into form-stable composite PCMs. Porous materials with high thermal conductivity, such as expanded graphite (EG), are used as a supporting matrix.[6][8] The porous network encapsulates the **1-tetradecanol** through capillary action, preventing leakage, while the high conductivity of the matrix enhances the overall heat transfer rate of the composite.[6][8]

Advantages, disadvantages, and solutions for **1-Tetradecanol** as a PCM.

Experimental Protocols

Protocol 1: Thermophysical Characterization by Differential Scanning Calorimetry (DSC)

This protocol outlines the determination of phase change temperatures and latent heat values using DSC.[11][12]

Objective: To measure the melting temperature (T_m) , freezing temperature (T_m) , latent heat of fusion (ΔH_m) , and latent heat of solidification (ΔH_m) of **1-tetradecanol** or its composites.

Materials & Equipment:

- Differential Scanning Calorimeter (DSC)
- Hermetically sealed aluminum pans and lids

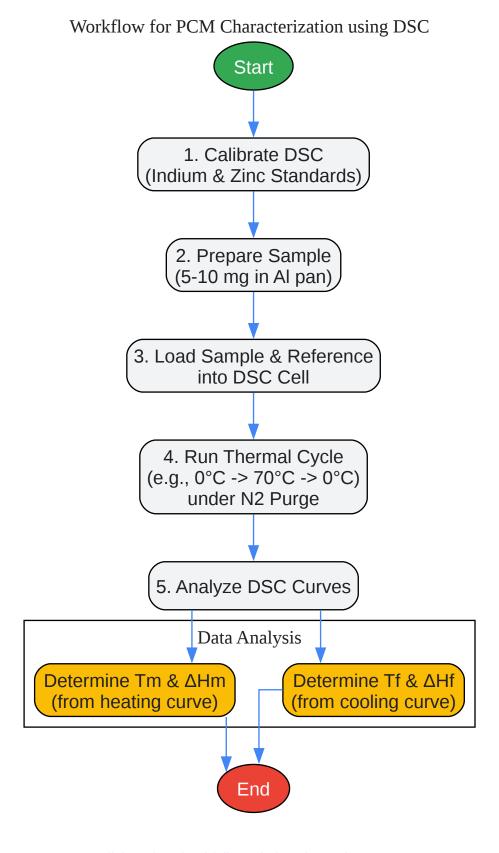


- Microbalance (accuracy ±0.01 mg)
- 1-Tetradecanol sample (5-10 mg)
- High-purity nitrogen gas (for purging)
- Indium and Zinc standards for calibration

Procedure:

- Calibration: Calibrate the DSC instrument for temperature and enthalpy using indium and zinc standards according to the manufacturer's instructions.[4]
- Sample Preparation: Accurately weigh 5-10 mg of the PCM sample into an aluminum pan and hermetically seal it. Prepare an empty, sealed aluminum pan to be used as a reference.
- DSC Measurement: a. Place the sample and reference pans into the DSC cell. b. Purge the cell with nitrogen gas (e.g., at 50 mL/min) to maintain an inert atmosphere. c. Equilibrate the sample at a temperature well below its expected melting point (e.g., 0°C). d. Heat the sample at a constant rate (e.g., 10°C/min) to a temperature well above its melting point (e.g., 70°C). [4] e. Hold the sample at this temperature for 5 minutes to ensure complete melting. f. Cool the sample at the same constant rate (e.g., 10°C/min) back to the starting temperature. g. Repeat the heating and cooling cycle at least three times to ensure the results are reproducible.[11]
- Data Analysis: a. From the heating curve, determine the onset melting temperature and the
 peak melting temperature. b. Integrate the area of the melting peak to calculate the latent
 heat of fusion (ΔH_m). c. From the cooling curve, determine the onset and peak freezing
 temperatures. d. Integrate the area of the freezing peak to calculate the latent heat of
 solidification (ΔH
).





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Workflow for PCM Characterization using DSC.



Protocol 2: Preparation of Form-Stable 1-Tetradecanol/Expanded Graphite (TD/EG) Composite

This protocol describes a vacuum impregnation method to fabricate a leak-proof, high-conductivity composite PCM.[8]

Objective: To encapsulate **1-tetradecanol** within the porous structure of expanded graphite to prevent leakage and enhance thermal conductivity.

Materials & Equipment:

- 1-Tetradecanol (TD)
- Expanded Graphite (EG)
- Vacuum oven
- Beaker
- · Magnetic stirrer with hot plate
- Filter paper

Procedure:

- Drying: Dry the expanded graphite in an oven at 100°C for 12 hours to remove any moisture.
- Melting: Place the desired amount of 1-tetradecanol in a beaker and heat it on a hot plate to a temperature approximately 20°C above its melting point (e.g., 60°C), ensuring it is completely molten.[4]
- Mixing: Add the dried expanded graphite to the molten 1-tetradecanol. The mass ratio of TD to EG can be optimized (e.g., a 12:1 ratio has shown good results).[8] Stir the mixture for 30-60 minutes to ensure uniform dispersion.
- Vacuum Impregnation: Place the beaker containing the mixture into a vacuum oven preheated to the same temperature (60°C).

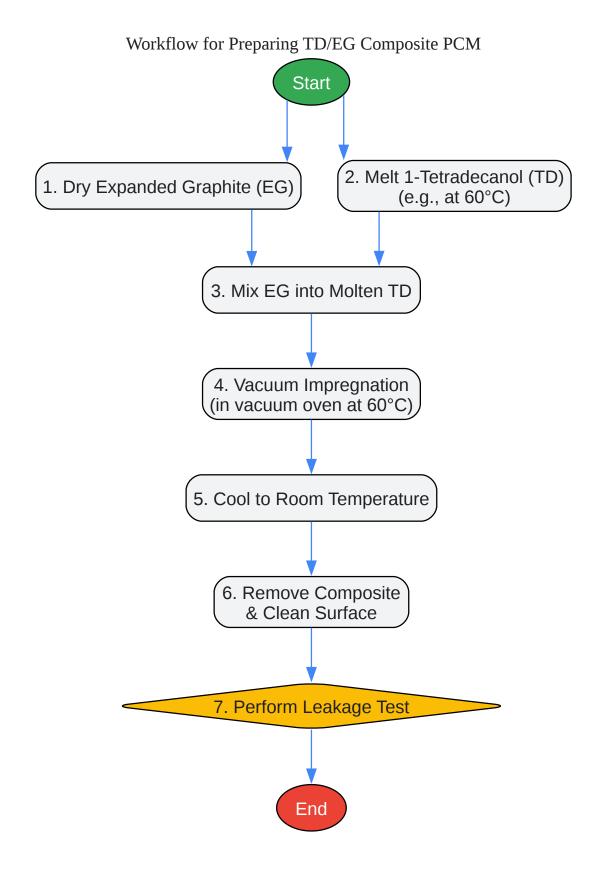
Methodological & Application





- Apply a vacuum for 1-2 hours. The vacuum helps to remove trapped air from the pores of the EG, allowing the molten TD to fully penetrate and impregnate the structure.
- Cooling & Solidification: Release the vacuum and turn off the oven. Allow the mixture to cool slowly to room temperature inside the oven. The TD will solidify within the EG pores.
- Finishing: Once solidified, remove the composite from the beaker. Gently wipe any excess TD from the surface with filter paper.
- Leakage Test: To confirm form-stability, place a sample of the composite on a piece of filter paper in an oven set to a temperature above the TD's melting point (e.g., 60°C) for several hours. Observe for any signs of liquid TD leakage onto the paper.[2]





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Workflow for Preparing TD/EG Composite PCM.



Protocol 3: Long-Term Thermal Stability (Cycling Test)

This protocol assesses the durability and reliability of the PCM after many melting and freezing cycles.[12]

Objective: To determine if the thermophysical properties (e.g., latent heat, melting temperature) of the PCM degrade after a large number of thermal cycles.

Procedure:

- Initial Characterization: Perform an initial DSC analysis (Protocol 1) on a sample of the prepared PCM to establish its baseline thermophysical properties.
- Thermal Cycling: Place a larger sample of the PCM in a programmable temperature chamber or water bath.
- Subject the sample to repeated melting and solidification cycles. A typical cycle might involve ramping the temperature from 20°C to 60°C and back down to 20°C.
- Continue this cycling for a predetermined number of cycles (e.g., 100, 500, or 1200 cycles). [2][8]
- Post-Cycling Characterization: After the cycling is complete, take a small sample from the cycled material and perform another DSC analysis.
- Comparison: Compare the DSC results of the cycled sample to the initial, un-cycled sample.
 A stable PCM will show minimal changes (<5%) in its melting temperature and latent heat values.[8]

Protocol 4: Thermal Conductivity Measurement

This protocol provides a high-level overview of using the transient hot-wire method to measure thermal conductivity.

Objective: To quantify the thermal conductivity of the solid and liquid PCM.

Procedure:



- Sample Preparation: Prepare a solid, void-free sample of the PCM. For liquid-phase measurement, the PCM is melted in a suitable container.
- Measurement Setup: A transient hot-wire apparatus consists of a thin wire (the "hot wire")
 that acts as both a heating element and a temperature sensor. This wire is embedded within
 the PCM sample.
- Data Acquisition: A short pulse of electrical current is passed through the wire, causing its temperature to rise. The rate of this temperature increase is recorded over a short period.
- Calculation: The thermal conductivity of the surrounding PCM is calculated based on the rate
 of temperature rise of the wire. A slower temperature rise indicates higher thermal
 conductivity, as heat dissipates more quickly into the material. The measurement is
 performed at different temperatures to determine the conductivity in both solid and liquid
 phases.[4]

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